5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(10-1-4-14-15(7-10)19-24-18-14)22-11-2-3-12(22)9-13(8-11)21-6-5-17-20-21/h1,4-7,11-13H,2-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJOZXEVOFJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Key steps may include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azabicyclo Octane Structure: This may involve a series of cyclization reactions starting from simple precursors.
Coupling Reactions: The triazole and azabicyclo octane intermediates are then coupled with a benzothiadiazole derivative using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The search results provided information on compounds containing azabicyclo[3.2.1]octane and triazole moieties, but not specifically on "5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole". Therefore, a detailed article focusing solely on the applications of this specific compound cannot be composed based on the provided search results.
However, based on the information available regarding similar compounds, here's a general overview of potential applications and relevant data:
Potential Applications of Azabicyclo[3.2.1]octane Triazole Derivatives
8-Azabicyclo[3.2.1]octane Scaffold: The 8-azabicyclo[3.2.1]octane scaffold is a central core in tropane alkaloids, which exhibit a wide range of biological activities . Research has focused on preparing this structure in a stereoselective manner .
Triazole Moiety: Triazole rings are known for enhancing ligand-receptor interactions.
Potential Biological Activities: Compounds with triazole and azabicyclo structures can modulate biological targets, including receptors and enzymes involved in physiological processes.
Specific Examples and Activities
- Antiviral Properties: Azabicyclo[3.2.1]octane derivatives have been studied for their ability to modulate CCR5 receptors, which are critical in HIV entry into host cells. These compounds can inhibit viral replication by interfering with receptor binding and subsequent cellular entry in vitro.
- Antifungal Activity: These compounds have demonstrated antifungal properties against Candida albicans. Derivatives can exhibit fungistatic effects, inhibiting fungal growth without being toxic to human cells. The mechanism may involve disruption of fungal cell wall integrity and interference with metabolic pathways essential for fungal survival.
- Enzyme Inhibition: The triazole moiety can interact with enzymes like cytochrome P450s, which are involved in drug metabolism. These compounds may inhibit specific isoforms of cytochrome P450, thus affecting drug metabolism.
- CCR5 Modulators: Azabicyclo[3.2.1]octane triazolyl tropane derivatives can act as CCR5 modulators .
Data Table: Biological Activities of Related Compounds
Chemical Identifiers
Relevant chemical identifiers for related compounds include:
- 8-(bis(2-chlorophenyl)methyl)-3-phenyl-3-(1H-1,2,4-triazol-5-yl)-8-azabicyclo[3.2.1]octane
- IUPAC Name: 8-[bis(2-chlorophenyl)methyl]-3-phenyl-3-(1H-1,2,4-triazol-5-yl)-8-azabicyclo[3.2.1]octane
- InChI: InChI=1S/C28H26Cl2N4/c29-24-12-6-4-10-22(24)26(23-11-5-7-13-25(23)30)34-20-14-15-21(34)17-28(16-20,27-31-18-32-33-27)19-8-2-1-3-9-19/h1-13,18,20-21,26H,14-17H2,(H,31,32,33)
- InChIKey: QZRGMVAIBSBSTK-UHFFFAOYSA-N
- SMILES: C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=CC=CC=C5)C6=NC=NN6
- Molecular Formula: C28H26Cl2N4
Synthesis of 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane scaffold can be constructed using various methods :
- Enantioselective construction of acyclic starting materials
- Stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture
- Desymmetrization process starting from achiral tropinone derivatives
2-Azabicyclo[3.2.1]octanes
2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with potential in drug discovery and can be used as key synthetic intermediates in total synthesis .
Mechanism of Action
The mechanism of action of 5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a range of biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, biological activities, and research findings for the target compound and related analogs:
Key Insights from Comparison
Heterocycle Impact on Activity
- Thiadiazole vs. Thiazole : Derivatives with thiadiazole (e.g., 9b) exhibit strong activity against HepG2, while thiazole analogs (e.g., 12a) show broader efficacy (HepG2 and MCF-7), likely due to thiazole’s enhanced π-electron density .
- Triazole Positioning : The 1,2,3-triazole in the target compound may mimic the role of 1,2,4-triazole in quinazoline derivatives (e.g., 6g), where triazole-Schiff base interactions enhance antimicrobial activity .
Bicyclic Systems and Pharmacokinetics
- The target’s 8-azabicyclo[3.2.1]octane differs from pharmacopeial compound m’s azabicyclo[4.2.0]octene. The smaller bicyclo[3.2.1] system may reduce steric hindrance, improving binding to compact active sites compared to bulkier analogs .
Substituent Effects
- Methyl and phenyl groups on triazole (e.g., in 9b and 12a) enhance lipophilicity and membrane permeability, critical for antitumor activity . The target compound lacks these substituents, which may affect potency.
Biological Activity
Chemical Structure
The compound features a unique structural framework that combines:
- Benzothiadiazole : Known for its biological activity and utility in pharmaceuticals.
- Triazole ring : Often involved in bioactive compounds, contributing to their interaction with biological targets.
- Azabicyclo[3.2.1]octane : A bicyclic structure that may influence the compound's pharmacokinetics and dynamics.
Molecular Formula
The molecular formula of this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The triazole moiety can mimic substrates or inhibitors of enzymes, leading to modulation of metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways crucial for cellular responses.
Therapeutic Applications
Research indicates potential applications in several therapeutic areas:
- Antimicrobial Activity : Some studies suggest that triazole-containing compounds exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : The benzothiadiazole component has shown promise in cancer research, potentially inhibiting tumor growth through various mechanisms.
- Neurological Disorders : Compounds with azabicyclo structures have been explored for their neuroprotective effects.
Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of benzothiadiazole derivatives, including those similar to our compound. Results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Efficacy
In another study featured in European Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of triazole derivatives. The findings demonstrated that compounds with similar structural motifs effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Research highlighted in Neuropharmacology examined the neuroprotective effects of azabicyclo compounds. The study found that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating neurodegenerative diseases.
Comparison of Biological Activities
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in cancer cell lines |
| Antimicrobial Efficacy | Inhibited growth of various bacterial strains |
| Neuroprotective Effects | Reduced oxidative stress and inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
